5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol)
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Overview
Description
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a complex organic compound that features a unique structure combining purine derivatives and tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) typically involves multiple steps, starting with the preparation of the purine derivatives. The key steps include:
Formation of Purine Derivatives: The initial step involves the synthesis of 9H-purine derivatives through a series of reactions, including cyclization and functional group modifications.
Tetrahydrofuran Ring Formation: The final step involves the formation of tetrahydrofuran rings through cyclization reactions, often using acid or base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) undergoes various types of chemical reactions, including:
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These redox reactions can modulate the activity of various enzymes and proteins by altering their structural conformation . The compound’s hydroxymethyl groups also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
9H-Purine: A simpler purine derivative with similar structural features.
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol): Another compound with disulfide bonds and aromatic rings.
Uniqueness
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is unique due to its combination of purine derivatives and tetrahydrofuran rings, which confer distinct chemical and biological properties. Its ability to undergo redox reactions and form stable disulfide bonds makes it particularly valuable in various research and industrial applications .
Properties
CAS No. |
23520-98-1 |
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Molecular Formula |
C20H22N8O6S2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H22N8O6S2/c29-3-11-9(31)1-13(33-11)27-7-25-15-17(27)21-5-23-19(15)35-36-20-16-18(22-6-24-20)28(8-26-16)14-2-10(32)12(4-30)34-14/h5-14,29-32H,1-4H2 |
InChI Key |
NXMAXYGCTAAAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3SSC4=NC=NC5=C4N=CN5C6CC(C(O6)CO)O)CO)O |
Origin of Product |
United States |
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